Cas no 450412-22-3 (3-Bromo-2-iodoanisole)
3-Bromo-2-iodoanisole Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2-iodo-3-methoxybenzene
- 3-BROMO-2-IODOANISOLE
- 2-bromo-6-methoxyiodobenzene
- 2-iodo-3-bromoanisole
- 3-bromo-2-iodoanizole
- 6214AB
- FCH1363685
- OR45121
- AS03355
- AX8208495
- ST24027047
- AKOS016004926
- SCHEMBL4054307
- DS-13981
- AS-813/43501657
- AB91660
- O10381
- CS-0097746
- SY101796
- MFCD18089327
- 450412-22-3
- DTXSID20434303
- A872432
- 3-Bromo-2-iodoanisole
-
- MDL: MFCD18089327
- Inchi: 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
- InChI Key: HQIQCAXZVNDWEK-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1OC)Br
Computed Properties
- Exact Mass: 311.86500
- Monoisotopic Mass: 311.86467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 3.2
Experimental Properties
- PSA: 9.23000
- LogP: 3.06230
3-Bromo-2-iodoanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193435-5g |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 5g |
$327 | 2021-06-16 | |
| Fluorochem | 061632-250mg |
3-Bromo-2-iodoanisole |
450412-22-3 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 061632-1g |
3-Bromo-2-iodoanisole |
450412-22-3 | 95% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 061632-5g |
3-Bromo-2-iodoanisole |
450412-22-3 | 95% | 5g |
£109.00 | 2022-03-01 | |
| Fluorochem | 061632-10g |
3-Bromo-2-iodoanisole |
450412-22-3 | 95% | 10g |
£185.00 | 2022-03-01 | |
| abcr | AB484821-5 g |
1-Bromo-2-iodo-3-methoxybenzene, 95%; . |
450412-22-3 | 95% | 5g |
€232.90 | 2023-04-20 | |
| abcr | AB484821-10 g |
1-Bromo-2-iodo-3-methoxybenzene, 95%; . |
450412-22-3 | 95% | 10g |
€361.60 | 2023-04-20 | |
| abcr | AB484821-25 g |
1-Bromo-2-iodo-3-methoxybenzene, 95%; . |
450412-22-3 | 95% | 25g |
€662.10 | 2023-04-20 | |
| Apollo Scientific | OR45121-1g |
3-Bromo-2-iodoanisole |
450412-22-3 | 1g |
£23.00 | 2025-02-20 | ||
| Apollo Scientific | OR45121-5g |
3-Bromo-2-iodoanisole |
450412-22-3 | 5g |
£91.00 | 2025-02-20 |
3-Bromo-2-iodoanisole Suppliers
3-Bromo-2-iodoanisole Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-Bromo-2-iodoanisole
Recent Advances in the Application of 3-Bromo-2-iodoanisole (CAS: 450412-22-3) in Chemical Biology and Pharmaceutical Research
3-Bromo-2-iodoanisole (CAS: 450412-22-3) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have highlighted its role in facilitating cross-coupling reactions, which are pivotal in constructing diverse molecular architectures with potential pharmacological activities.
One of the key areas of research involving 3-Bromo-2-iodoanisole is its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the efficient introduction of various functional groups, thereby expanding the chemical space for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-2-iodoanisole in the synthesis of aryl ether derivatives, which exhibited promising activity against resistant bacterial strains. The study emphasized the compound's role in enhancing the structural diversity of antimicrobial agents.
In addition to its synthetic applications, 3-Bromo-2-iodoanisole has been explored for its potential in targeted drug delivery systems. Researchers have utilized its halogenated structure to develop prodrugs that can be selectively activated in specific biological environments. For instance, a recent investigation in Advanced Drug Delivery Reviews highlighted the use of 3-Bromo-2-iodoanisole as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic payloads in tumor tissues. This approach has shown significant promise in improving the therapeutic index of cancer treatments.
Furthermore, the compound's unique electronic properties have made it a subject of interest in materials science. Studies have reported its incorporation into organic semiconductors and photovoltaic materials, where its halogen atoms contribute to enhanced charge transport properties. A 2022 publication in ACS Applied Materials & Interfaces detailed the synthesis of a series of conjugated polymers using 3-Bromo-2-iodoanisole as a monomer, resulting in materials with improved stability and efficiency for optoelectronic applications.
Despite its widespread utility, challenges remain in the scalable synthesis and purification of 3-Bromo-2-iodoanisole. Recent advancements in continuous flow chemistry have addressed some of these issues, offering more efficient and environmentally friendly production methods. A 2023 report in Green Chemistry showcased a novel flow-based protocol that reduced reaction times and waste generation while maintaining high yields of the desired product.
In conclusion, 3-Bromo-2-iodoanisole (CAS: 450412-22-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery and targeted therapies to materials science, underscoring its versatility. Ongoing research aims to further optimize its synthetic routes and explore new functionalizations, paving the way for innovative therapeutic and technological breakthroughs.
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